molecular formula C30H22O10 B12097363 3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one

3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one

Cat. No.: B12097363
M. Wt: 542.5 g/mol
InChI Key: BYBKYSAHKVMKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9’-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one is a complex organic compound characterized by multiple hydroxyl groups and a spiro structure. This compound is notable for its unique chemical structure, which includes a spiro linkage between a benzofuran and a tetrahydrofurochromene moiety. The presence of multiple hydroxyl groups suggests potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9’-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the benzofuran intermediate with a suitable tetrahydrofurochromene precursor. This step often requires the use of strong acids or bases to facilitate the spiro formation.

    Hydroxylation: Introduction of hydroxyl groups can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s hydroxyl groups suggest potential antioxidant properties. It may also interact with various enzymes or receptors, making it a candidate for biochemical studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9’-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one likely involves its interaction with various molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the spiro structure may allow the compound to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with multiple hydroxyl groups, known for its antioxidant properties.

    Kaempferol: Another flavonoid with a similar structure and biological activities.

    Genistein: An isoflavone with antioxidant and anticancer properties.

Uniqueness

What sets 3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9’-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one apart is its unique spiro structure, which is not commonly found in the aforementioned compounds. This structural feature may confer distinct chemical reactivity and biological activity, making it a unique candidate for further research and application.

Properties

IUPAC Name

3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)39-26)30(29(38-23)14-3-7-16(32)8-4-14)28(37)24-20(35)9-17(33)10-22(24)40-30/h1-10,12,21,26,29,31-36H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBKYSAHKVMKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4(C(O3)C5=CC=C(C=C5)O)C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.